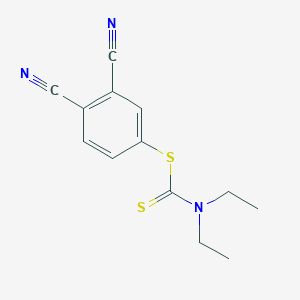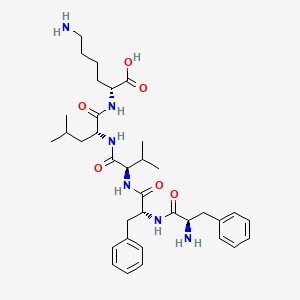
Phenanthrene, 9,9',9''-(1,3,5-benzenetriyl)tris-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenanthrene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- is a complex organic compound with a unique structure that consists of three phenanthrene units connected through a central benzene ring. This compound is part of the polycyclic aromatic hydrocarbons (PAHs) family, which are known for their stability and diverse applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthrene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phenanthrene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into phenanthrenequinone using oxidizing agents like chromic acid.
Reduction: Reduction reactions can produce 9,10-dihydrophenanthrene using hydrogen gas and catalysts like Raney nickel.
Substitution: Electrophilic substitution reactions, such as halogenation, can introduce halogen atoms into the compound.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Hydrogen gas, Raney nickel.
Halogenating Agents: Bromine, chlorine.
Major Products
Phenanthrenequinone: Formed through oxidation.
9,10-Dihydrophenanthrene: Formed through reduction.
Halogenated Phenanthrene Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Phenanthrene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential effects on living organisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, plastics, and other materials.
Mecanismo De Acción
The mechanism of action of Phenanthrene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Phenanthrene: A simpler PAH with three fused benzene rings.
Anthracene: Another PAH with a linear arrangement of three benzene rings.
Phenanthroline: A derivative of phenanthrene with nitrogen atoms in the structure.
Uniqueness
Phenanthrene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- is unique due to its complex structure, which provides distinct chemical and physical properties
Propiedades
Número CAS |
151965-47-8 |
|---|---|
Fórmula molecular |
C48H30 |
Peso molecular |
606.7 g/mol |
Nombre IUPAC |
9-[3,5-di(phenanthren-9-yl)phenyl]phenanthrene |
InChI |
InChI=1S/C48H30/c1-4-16-37-31(13-1)28-46(43-22-10-7-19-40(37)43)34-25-35(47-29-32-14-2-5-17-38(32)41-20-8-11-23-44(41)47)27-36(26-34)48-30-33-15-3-6-18-39(33)42-21-9-12-24-45(42)48/h1-30H |
Clave InChI |
UGBUVRINPAWYDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC(=CC(=C4)C5=CC6=CC=CC=C6C7=CC=CC=C75)C8=CC9=CC=CC=C9C1=CC=CC=C18 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14260617.png)
![[(t-Butoxy)diphenylsilyl]lithium](/img/structure/B14260626.png)
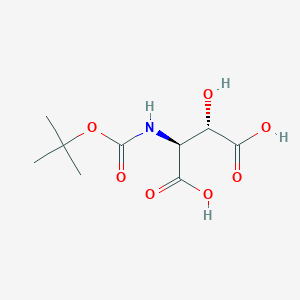
![2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane](/img/structure/B14260637.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14260648.png)
![Methyl(diphenyl)[(1-phenylethenyl)oxy]silane](/img/structure/B14260654.png)
![Tri(propan-2-yl)[(tributylstannyl)ethynyl]silane](/img/structure/B14260664.png)
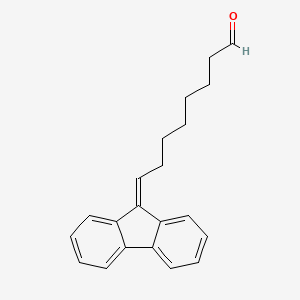
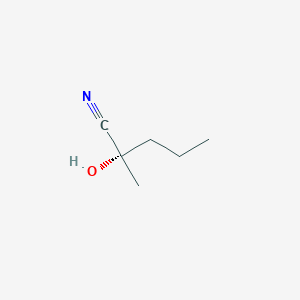

![Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14260687.png)
